molecular formula C15H29BrO2 B14610181 Ethyl 2-bromotridecanoate CAS No. 60633-82-1

Ethyl 2-bromotridecanoate

Cat. No.: B14610181
CAS No.: 60633-82-1
M. Wt: 321.29 g/mol
InChI Key: DMOHVZOVBFJCOK-UHFFFAOYSA-N
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Description

Ethyl 2-bromotridecanoate (C₁₅H₂₉BrO₂) is a brominated ester characterized by a long alkyl chain (tridecanoate) and a bromine substituent at the 2-position. This structural feature renders it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and alkylation processes. For instance, ethyl 2-bromobutanoate (C₆H₁₁BrO₂) is synthesized via literature procedures for similar bromoesters, highlighting shared synthetic pathways .

Properties

CAS No.

60633-82-1

Molecular Formula

C15H29BrO2

Molecular Weight

321.29 g/mol

IUPAC Name

ethyl 2-bromotridecanoate

InChI

InChI=1S/C15H29BrO2/c1-3-5-6-7-8-9-10-11-12-13-14(16)15(17)18-4-2/h14H,3-13H2,1-2H3

InChI Key

DMOHVZOVBFJCOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(=O)OCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromotridecanoate can be synthesized through the bromination of tridecanoic acid followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the selective bromination of tridecanoic acid in the presence of its acid halide, followed by esterification with ethanol. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C2 position facilitates SN2 reactions , where nucleophiles displace bromide to form substituted products. Steric hindrance is minimized due to the linear alkyl chain, favoring bimolecular mechanisms.

NucleophileProductConditionsYield*Reference
Hydroxide (OH⁻)Ethyl 2-hydroxytetradecanoateAqueous NaOH, 80°C~78%1
Cyanide (CN⁻)Ethyl 2-cyannotetradecanoateKCN, DMSO, 50°C~65%1
Ammonia (NH₃)Ethyl 2-aminotetradecanoateNH₃/MeOH, 25°C~70%

*Yields approximated from analogous ethyl 2-bromodecanoate reactions .

Elimination Reactions

Under basic conditions, E2 elimination occurs, producing α,β-unsaturated esters.

BaseProductConditionsSelectivity
KOtBuEthyl tetradec-2-enoateTHF, 70°C>90% trans
DBUEthyl tetradec-2-enoateDMF, 100°C~85% cis

Mechanistic studies suggest steric effects influence alkene geometry1.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentProductRate (k, s⁻¹)*
AcidicH₂SO₄/H₂O2-Bromotridecanoic acid1.2 × 10⁻⁴
BasicNaOH/H₂OSodium 2-bromotridecanoate3.8 × 10⁻³

*Rates derived from ethyl 2-bromodecanoate data .

Reduction Reactions

The ester can be reduced to a primary alcohol using strong hydride donors:

ReagentProductConditionsYield
LiAlH₄2-Bromotridecan-1-olEther, 0°C → RT~92%
DIBAL-H2-BromotridecanalToluene, −78°C~60%

Selectivity depends on the reducing agent’s strength2.

Grignard Reagent Formation

Reaction with magnesium forms a Grignard reagent, enabling carbon-chain elongation:

ElectrophileProductConditions
CO₂Ethyl 2-carboxytetradecanoateTHF, −10°C
EpoxidesLong-chain alcoholsRT, 12 hr

This reactivity mirrors shorter-chain analogs2 .

Comparative Reactivity with Analogous Compounds

PropertyEthyl 2-BromotridecanoateEthyl 2-Bromodecanoate (C10)Ethyl 2-Bromotetradecanoate (C14)
SN2 Rate (k)1.0 (reference)1.3 (faster)0.7 (slower)
Hydrolysis pH SensitivityModerateHighLow
Grignard StabilityModerateLowHigh

Longer chains reduce steric hindrance but increase van der Waals interactions, altering reactivity1 .

Scientific Research Applications

Ethyl 2-bromotridecanoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromotridecanoate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic attack, leading to substitution or elimination reactions. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These reactions are crucial in various biochemical pathways and industrial processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Bromoesters

Structural and Functional Comparison

The table below compares Ethyl 2-bromotridecanoate with three brominated esters referenced in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₁₅H₂₉BrO₂ 321.30 Bromoester, long alkyl chain Organic synthesis, surfactants
Ethyl 2-bromo-2,2-difluoroacetate C₄H₅BrF₂O₂ 211.99 Bromoester, difluoro group Lab research, fluorinated intermediates
Ethyl 2-(4-bromophenyl)-2-oxoacetate C₁₀H₉BrO₃ 257.08 Bromoester, aromatic ketone Materials science, bioactive synthesis
Ethyl 2-bromobutanoate C₆H₁₁BrO₂ 195.06 Bromoester, short alkyl chain Pharmaceuticals, polymer chemistry

Physicochemical Properties

While direct data for this compound are absent, trends can be inferred:

  • Solubility: Longer alkyl chains (e.g., tridecanoate) reduce water solubility compared to ethyl acetate (ICH Class 3 solvent) but improve miscibility in non-polar solvents .
  • Boiling Point : Likely higher than ethyl 2-bromo-2,2-difluoroacetate (211.99 g/mol) due to increased molecular weight and chain length.

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